molecular formula C5H7NOS B14331439 4-Ethenyl-1,3-thiazolidin-2-one CAS No. 104514-82-1

4-Ethenyl-1,3-thiazolidin-2-one

Cat. No.: B14331439
CAS No.: 104514-82-1
M. Wt: 129.18 g/mol
InChI Key: XKAMVCOIBHOLEH-UHFFFAOYSA-N
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Description

4-Ethenyl-1,3-thiazolidin-2-one is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

Mechanism of Action

The biological activity of 4-Ethenyl-1,3-thiazolidin-2-one is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors and enzymes can lead to anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-Ethenyl-1,3-thiazolidin-2-one stands out due to its unique vinyl group, which allows for a broader range of chemical modifications and applications. This structural feature enhances its versatility in synthetic chemistry and its potential for developing new therapeutic agents .

Properties

CAS No.

104514-82-1

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

4-ethenyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C5H7NOS/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)

InChI Key

XKAMVCOIBHOLEH-UHFFFAOYSA-N

Canonical SMILES

C=CC1CSC(=O)N1

Origin of Product

United States

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